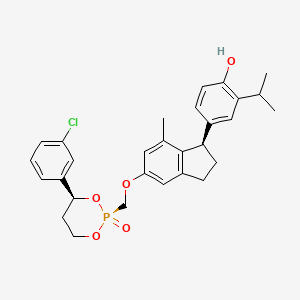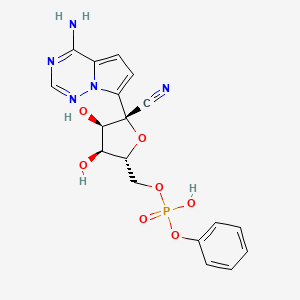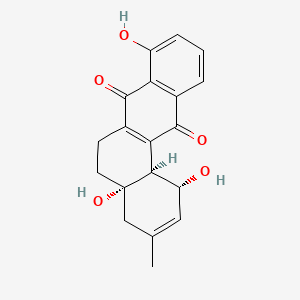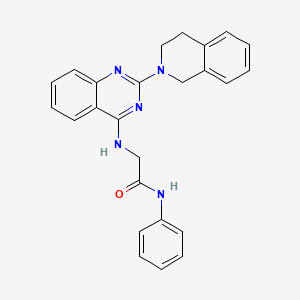
rac-Rhododendrol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Rhododendrol-d6 is a deuterated form of rhododendrol, a phenolic compound known for its skin-lightening properties. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the compound’s metabolic stability and reaction kinetics. This compound is often used in scientific research to study the metabolic pathways and effects of rhododendrol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Rhododendrol-d6 typically involves the deuteration of rhododendrol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of (Rac)-Rhododendrol-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (Rac)-Rhododendrol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced back to its original form or to other phenolic derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various quinones, reduced phenolic compounds, and halogenated derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Rac)-Rhododendrol-d6 has a wide range of applications in scientific research:
Chemistry: It is used to study the kinetics and mechanisms of deuterium exchange reactions.
Biology: The compound is employed in metabolic studies to understand the pathways and effects of rhododendrol in biological systems.
Medicine: Research on (Rac)-Rhododendrol-d6 helps in developing skin-lightening agents and understanding their safety and efficacy.
Industry: It is used in the formulation of cosmetic products, particularly those aimed at skin lightening and anti-aging.
Mecanismo De Acción
The mechanism of action of (Rac)-Rhododendrol-d6 involves its interaction with tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, the compound reduces melanin production, leading to skin lightening. The deuterium atoms in (Rac)-Rhododendrol-d6 can alter the compound’s interaction with the enzyme, potentially affecting its efficacy and stability.
Comparación Con Compuestos Similares
Rhododendrol: The non-deuterated form, widely studied for its skin-lightening properties.
Hydroquinone: Another phenolic compound used in skin-lightening products.
Arbutin: A glycosylated hydroquinone derivative with similar applications.
Uniqueness: (Rac)-Rhododendrol-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its reaction kinetics. This makes it a valuable tool in research for understanding the detailed mechanisms and effects of rhododendrol and similar compounds.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/i1D3,2D2,8D |
Clave InChI |
SFUCGABQOMYVJW-ODMYFNJSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)O |
SMILES canónico |
CC(CCC1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


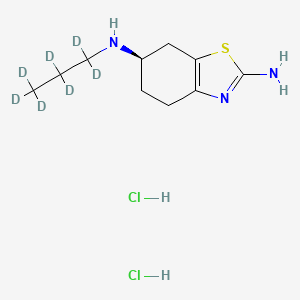


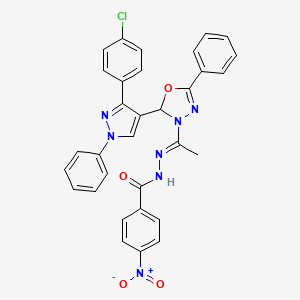
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)

